Methyl 3-fluoro-2-(trifluoromethyl)benzoate
Description
Methyl 3-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound belongs to a class of fluorinated benzoates with applications in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance stability and influence reactivity .
Properties
CAS No. |
918873-52-6 |
|---|---|
Molecular Formula |
C9H6F4O2 |
Molecular Weight |
222.14 g/mol |
IUPAC Name |
methyl 3-fluoro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3 |
InChI Key |
KKMPPGZHERDFLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 3-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products
Nucleophilic substitution: Substituted benzoates.
Reduction: 3-fluoro-2-(trifluoromethyl)benzyl alcohol.
Oxidation: 3-fluoro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 3-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-(trifluoromethyl)benzoate is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to penetrate biological membranes more easily. Additionally, the trifluoromethyl group can increase the metabolic stability of the compound, making it less susceptible to enzymatic degradation.
Comparison with Similar Compounds
Positional Isomers: Substituent Orientation Effects
- Methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0): This positional isomer features the -CF₃ group at the 4-position instead of the 2-position. However, the electron-withdrawing effect of -CF₃ at the para position may diminish electrophilic substitution reactivity compared to ortho-substituted derivatives .
Methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3):
With -CF₃ at the 3-position, this compound lacks the additional fluorine substituent present in the target molecule. The absence of fluorine at the 2-position may result in lower thermal stability and altered reactivity in cross-coupling reactions .
Table 1: Comparison of Trifluoromethyl-Substituted Methyl Benzoates
Ester Group Variants: Methyl vs. Ethyl Esters
- Ethyl esters generally exhibit lower volatility compared to methyl esters, which may influence their suitability in formulation chemistry .
Table 2: Methyl vs. Ethyl Ester Analogs
| Compound | Ester Group | Molecular Weight | Key Differences |
|---|---|---|---|
| This compound | Methyl | 246.14 g/mol | Higher volatility, faster hydrolysis |
| Ethyl 3-fluoro-2-(trifluoromethyl)benzoate | Ethyl | 274.18 g/mol | Enhanced steric protection |
Substituent Variations: Fluorine and Amino Derivatives
- Methyl 2-amino-3-(trifluoromethyl)benzoate (CAS 64321-95-5): Substituting fluorine with an amino (-NH₂) group at the 2-position introduces hydrogen-bonding capability, significantly altering solubility and biological activity.
2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate :
This compound (m.p. 387–388 K) demonstrates how trifluoromethyl benzoates can be functionalized with ketone-containing side chains for crystallinity enhancement, a property relevant to solid-state chemistry .
Table 3: Impact of Substituent Functional Groups
| Compound | Substituent | Key Property | Application Insight |
|---|---|---|---|
| This compound | 3-F, 2-CF₃ | High electronegativity, stability | Agrochemical intermediates |
| Methyl 2-amino-3-(trifluoromethyl)benzoate | 2-NH₂, 3-CF₃ | Hydrogen-bond donor | Pharmaceutical synthesis |
Biological Activity
Methyl 3-fluoro-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure often enhances the pharmacological properties of compounds, making them more effective in various applications, particularly in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound features a methyl ester functional group, a fluorine atom, and a trifluoromethyl group attached to a benzoate structure. Its molecular formula is . The structural arrangement of these substituents significantly influences its chemical reactivity and biological interactions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that:
- Enhanced Pharmacological Properties : Fluorinated compounds, including this benzoate, often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This is largely due to the electron-withdrawing nature of the fluorine atoms, which can stabilize reactive intermediates during metabolic transformations.
- Binding Affinity : Interaction studies have demonstrated that this compound has a notable binding affinity with specific biomolecules, which is crucial for understanding its pharmacokinetics and therapeutic applications.
The mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where nucleophiles replace the fluorine atoms. This reactivity can lead to the formation of various derivatives with distinct biological activities.
- Electrophilic Attack : The presence of electron-withdrawing groups makes the benzene ring more susceptible to nucleophilic attack, allowing for various chemical transformations that can enhance its biological efficacy.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Pharmacological Studies : A study highlighted that compounds with trifluoromethyl groups often show increased potency in inhibiting specific enzymes related to neurotransmitter uptake. For instance, the inclusion of a trifluoromethyl group in phenolic compounds significantly enhanced their inhibitory effects on serotonin uptake by six-fold compared to non-fluorinated analogs .
- Toxicological Assessments : Preclinical toxicology studies have indicated that derivatives of this compound maintain favorable safety profiles while exhibiting potent biological activities, making them suitable candidates for further development as therapeutic agents .
- Comparative Analysis : Comparative studies involving similar fluorinated compounds have shown that this compound stands out due to its specific arrangement of substituents that enhance both reactivity and biological activity compared to other fluorinated benzoates.
Applications
The unique properties of this compound make it applicable in various fields:
- Pharmaceuticals : It serves as a precursor in the synthesis of fluorinated drugs, which are known for their enhanced metabolic stability.
- Agrochemicals : The compound's ability to modify biological activity allows it to be utilized in developing agrochemical products with improved efficacy against pests and diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
